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Compound of Interest

Compound Name: Disperse Red 11

Cat. No.: B1330411 Get Quote

Introduction: Disperse Red 11, with the IUPAC name 1,4-diamino-2-methoxyanthracene-9,10-

dione, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular formula is

C₁₅H₁₂N₂O₃, and it has a molar mass of 268.27 g/mol .[3][4] This dye is notable for its use in

coloring synthetic fibers such as polyester, polyamide, and polyurethane, as well as in plastics

and cosmetics.[2] Due to its water-insoluble nature, it is applied as a dispersion. The

characterization and quality control of Disperse Red 11 heavily rely on spectroscopic

techniques, which provide detailed information about its molecular structure and purity. This

guide provides an in-depth overview of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear

Magnetic Resonance (NMR) spectroscopic data for Disperse Red 11.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to analyze the electronic transitions within the dye molecule,

which are responsible for its color. The extended system of conjugated double bonds in the

anthraquinone core of Disperse Red 11 results in strong absorption in the visible region of the

electromagnetic spectrum.

Data Presentation:

Parameter Value Solvent

λmax ~520 nm Not Specified

(Data sourced from Benchchem)
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Experimental Protocol:

A solution of Disperse Red 11 is prepared by dissolving a small, accurately weighed sample in

a suitable transparent solvent, such as ethanol or dimethylformamide (DMF). The concentration

is typically in the micromolar range to ensure the absorbance falls within the linear range of the

spectrophotometer. A cuvette is first filled with the pure solvent to record a baseline or "blank"

spectrum, which is then subtracted from the sample's spectrum. The cuvette is then rinsed and

filled with the dye solution. The absorbance spectrum is recorded over a wavelength range,

typically from 200 to 800 nm, to determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of Disperse Red 11 reveals characteristic absorption bands

corresponding to the vibrations of its constituent bonds, such as N-H, C=O, C-O, and aromatic

C-H and C=C bonds.

Data Presentation:

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 - 3200 N-H stretching (primary amine)

~3050 Aromatic C-H stretching

~2950 - 2850 Aliphatic C-H stretching (methoxy group)

~1620 N-H bending

~1600 C=O stretching (quinone)

~1580, 1450 Aromatic C=C stretching

~1250 C-O stretching (aryl ether)

~1100 C-N stretching

(Characteristic IR absorption ranges for functional groups present in Disperse Red 11)

Experimental Protocol:
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For a solid sample like Disperse Red 11, the IR spectrum can be obtained using the

potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method: A small amount of the dye (1-2 mg) is ground to a fine powder with

approximately 100-200 mg of dry KBr using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the

sample holder of the IR spectrometer, and the spectrum is recorded.

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide). A pressure arm is applied to ensure good contact between the

sample and the crystal. The IR beam is directed through the crystal, where it interacts with

the sample at the surface, and the resulting spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimental NMR spectra for Disperse Red 11 are not readily available in

public databases, the expected chemical shifts can be predicted based on its chemical

structure.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 - 8.0 Multiplet 2H

Aromatic H (protons

on the unsubstituted

benzene ring)

~7.8 - 7.6 Multiplet 2H

Aromatic H (protons

on the unsubstituted

benzene ring)

~7.2 Singlet 1H
Aromatic H (proton on

the substituted ring)

~5.5 - 4.5 Broad Singlet 4H -NH₂ protons

~3.9 Singlet 3H -OCH₃ protons
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Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~185 - 180 C=O (quinone carbons)

~150 - 145 Aromatic C attached to -NH₂

~140 - 135 Aromatic C attached to -OCH₃

~135 - 130 Quaternary aromatic C

~130 - 125 Aromatic C-H

~120 - 115 Quaternary aromatic C

~110 - 105 Aromatic C-H

~60 -OCH₃

Experimental Protocol:

To prepare an NMR sample, approximately 5-20 mg of Disperse Red 11 would be dissolved in

about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide

(DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube. The choice of solvent is

crucial as the dye must be fully soluble. The tube is then capped and placed in the NMR

spectrometer. The experiment involves locking onto the deuterium signal of the solvent,

shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus

(¹H or ¹³C), and acquiring the data through a series of radiofrequency pulses and acquisitions.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Disperse Red 11.
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Caption: Workflow for the spectroscopic characterization of Disperse Red 11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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